molecular formula CH2O4S B14622506 1,3,2lambda~6~-Dioxathietane-2,2-dione CAS No. 56639-44-2

1,3,2lambda~6~-Dioxathietane-2,2-dione

Cat. No.: B14622506
CAS No.: 56639-44-2
M. Wt: 110.09 g/mol
InChI Key: QLAJNZSPVITUCQ-UHFFFAOYSA-N
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Description

1,3,2λ⁶-Dioxathietane-2,2-dione is a four-membered heterocyclic compound containing two oxygen atoms, one sulfur atom in the +6 oxidation state (sulfone group), and two ketone functionalities. The λ⁶ notation confirms the hypervalent sulfur center, which contributes to significant electron-withdrawing effects and ring strain due to the small cyclic structure. This compound’s reactivity and stability are influenced by its strained geometry and the electronegative sulfone moiety, making it a subject of interest in theoretical and synthetic chemistry.

Properties

CAS No.

56639-44-2

Molecular Formula

CH2O4S

Molecular Weight

110.09 g/mol

IUPAC Name

1,3,2-dioxathietane 2,2-dioxide

InChI

InChI=1S/CH2O4S/c2-6(3)4-1-5-6/h1H2

InChI Key

QLAJNZSPVITUCQ-UHFFFAOYSA-N

Canonical SMILES

C1OS(=O)(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2lambda~6~-Dioxathietane-2,2-dione typically involves the reaction of sulfur dioxide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of 1,3,2lambda~6~-Dioxathietane-2,2-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are closely monitored to maintain consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,2lambda~6~-Dioxathietane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted heterocycles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,2lambda~6~-Dioxathietane-2,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,2lambda~6~-Dioxathietane-2,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Property 1,3,2λ⁶-Dioxathietane-2,2-dione 1-Oxazolidine-2,4-dione
Ring Size 4-membered 5-membered
Heteroatoms 2 O, 1 S 2 O, 1 N
Oxidation State S⁶+ (sulfone) N⁰ (neutral)
Ring Strain High (4-membered geometry) Moderate (5-membered flexibility)

The smaller ring size of the dioxathietane derivative results in higher angular strain compared to the more relaxed oxazolidine dione . The sulfone group in the former introduces strong electron-withdrawing effects, altering electronic properties relative to the neutral nitrogen in oxazolidine dione.

Electronic and Thermochemical Properties

Computational studies using density functional theory (DFT) provide insights into the electronic behavior of such compounds. highlights the importance of exact-exchange terms in improving thermochemical accuracy (e.g., atomization energies with <2.4 kcal/mol error) . For 1,3,2λ⁶-dioxathietane-2,2-dione, the sulfone group’s electron-withdrawing nature and ring strain likely result in a higher correlation energy density, which can be modeled using the Colle-Salvetti formula () .

Table 3: Computational Comparison

Parameter 1,3,2λ⁶-Dioxathietane-2,2-dione 1-Oxazolidine-2,4-dione
DFT Functional B3LYP (exact exchange) Gradient-corrected methods
Correlation Energy Higher (due to strained geometry) Moderate (relaxed structure)
Electron Density Localized near sulfone group Delocalized over carbonyl and N

The inclusion of exact-exchange terms (as in B3LYP) is critical for accurately modeling the hypervalent sulfur and strained ring system in dioxathietane-dione, whereas oxazolidine dione may be adequately described with gradient-corrected functionals .

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